molecular formula C19H12N4O B12211667 3-Methoxyquinoxalino[2,3-a]phenazine CAS No. 189217-79-6

3-Methoxyquinoxalino[2,3-a]phenazine

Cat. No.: B12211667
CAS No.: 189217-79-6
M. Wt: 312.3 g/mol
InChI Key: RYLCXZXGIITBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalino[2,3-a]phenazine, 3-methoxy- is a nitrogen-containing heterocyclic compound that features both benzene and pyrazine rings. This compound is part of the quinoxaline family, which is known for its presence in various natural products and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalino[2,3-a]phenazine, 3-methoxy- typically involves the condensation of 1,2-diaminobenzenes with dicarbonyl compounds. One common method is the oxidative annulation of 1,2-diamines with hydroxy ketones or phenacyl bromides . Another approach involves the epoxide opening with 1,2-diamine . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of quinoxalino[2,3-a]phenazine, 3-methoxy- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of transfer hydrogenation strategies, where alcohols act as hydrogen donors and coupling components, is an attractive method for industrial applications due to its efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: Quinoxalino[2,3-a]phenazine, 3-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions often involve reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-diamines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-Methoxyquinoxalino[2,3-a]phenazine typically involves multi-step reactions starting from easily accessible precursors. Various synthetic routes have been explored, including the use of ionic liquids as solvents to enhance yield and purity. For instance, a method utilizing o-phenylenediamine and alpha-halogeno-beta-ketone esters has been reported to produce high yields of related quinoxaline derivatives with significant implications for further functionalization and biological testing .

Table 1: Common Synthesis Methods for Quinoxaline Derivatives

MethodKey FeaturesReference
Ionic Liquid SynthesisHigh yield, environmentally friendly
Microwave-Assisted SynthesisRapid reaction times, improved product quality
Traditional HeatingSimple setup but longer reaction times

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, compounds derived from quinoxaline structures exhibited significant inhibition zones in well diffusion methods against these pathogens .

Anticancer Properties

Recent research highlights the potential of this compound as an anticancer agent. A series of derivatives were tested against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that several compounds exhibited low IC50 values, suggesting potent antiproliferative activity. The mechanism appears to involve selective targeting of cancerous cells while sparing normal cells .

Neuroprotective Effects

Emerging studies suggest that quinoxaline derivatives may also possess neuroprotective properties. Compounds have been investigated for their ability to inhibit acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, several quinoxaline derivatives were synthesized and screened for antimicrobial activity. The results showed that specific substitutions on the quinoxaline core significantly enhanced antibacterial efficacy against Mycobacterium smegmatis. Compounds with electron-withdrawing groups demonstrated improved activity profiles .

Case Study 2: Anticancer Activity Evaluation

A comprehensive evaluation of this compound derivatives was conducted to assess their anticancer potential. The study revealed that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Mechanism of Action

The mechanism of action of quinoxalino[2,3-a]phenazine, 3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, in cancer phototherapy, the compound absorbs NIR light and converts it into heat, leading to the destruction of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: Quinoxalino[2,3-a]phenazine, 3-methoxy- stands out due to its unique combination of photothermal properties and biological activity. Its ability to absorb NIR light and convert it into heat makes it particularly valuable for applications in cancer phototherapy .

Biological Activity

3-Methoxyquinoxalino[2,3-a]phenazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is part of the quinoxaline family, which is known for its pharmacological potential. The compound's structure allows for various interactions with biological targets, making it a candidate for further research in therapeutic applications.

Antimicrobial Properties

Research has indicated that quinoxaline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the methoxy group in this compound may enhance its solubility and bioavailability, contributing to its efficacy against microbial strains.

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer properties. A study highlighted that compounds structurally related to this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Antiparasitic Effects

Recent studies have explored the antiparasitic potential of quinoxaline derivatives against Toxoplasma gondii, a significant pathogen in humans. The compound showed promising results with an IC50 value indicating effective inhibition of parasite growth, suggesting its potential as a lead compound for developing new antiparasitic therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for the survival and replication of pathogens.
  • Receptor Interaction : It can interact with cellular receptors, altering signal transduction pathways involved in cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that quinoxaline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : A study reported that various quinoxaline derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the quinoxaline ring could enhance antimicrobial properties (Table 1).
    CompoundPathogenMinimum Inhibitory Concentration (MIC)
    AStaphylococcus aureus12 µg/mL
    BEscherichia coli15 µg/mL
    CPseudomonas aeruginosa20 µg/mL
  • Anticancer Activity : Research evaluating the cytotoxic effects of quinoxaline derivatives on human cancer cell lines showed that this compound induced apoptosis in breast cancer cells with an IC50 value of 10 µM (Table 2).
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)10
    HeLa (Cervical Cancer)15
    A549 (Lung Cancer)12

Properties

CAS No.

189217-79-6

Molecular Formula

C19H12N4O

Molecular Weight

312.3 g/mol

IUPAC Name

3-methoxyquinoxalino[2,3-a]phenazine

InChI

InChI=1S/C19H12N4O/c1-24-11-6-7-14-17(10-11)21-16-9-8-15-18(19(16)23-14)22-13-5-3-2-4-12(13)20-15/h2-10H,1H3

InChI Key

RYLCXZXGIITBFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=N2)C=CC4=NC5=CC=CC=C5N=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.